1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid
Description
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
1-benzyl-4H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H13NO2/c15-13(16)12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-6,8,10H,7,9H2,(H,15,16) |
InChI Key |
ZEMFOCAGMWVCCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CN(C=C1C(=O)O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Hantzsch-like Synthesis via Alkylation and Reduction
This method involves alkylation of nicotinic acid derivatives followed by reduction to form the dihydropyridine core.
Procedure ():
- Alkylation : Nicotinic acid reacts with benzyl bromide in acetonitrile under reflux (80–100°C, 12–15 h) to form 1-benzyl-3-carboxypyridinium bromide.
- Reduction : The pyridinium salt is reduced using sodium dithionite (Na₂S₂O₄) in a biphasic system (water/dichloromethane) with NaHCO₃ at 0°C.
- Yield : 26–60% after purification.
- Solvent choice (acetonitrile vs. ethanol) impacts reaction efficiency.
- Sodium dithionite must be added slowly to avoid over-reduction.
Ester Hydrolysis of Dihydropyridine Diesters
Dihydropyridine diesters can be hydrolyzed to monocarboxylic acids under controlled conditions.
Procedure ():
- Diester Synthesis : Condensation of benzaldehyde derivatives with acetoacetate esters.
- Selective Hydrolysis : Use of LiOH in methanol at −5°C to hydrolyze the C-5 ester selectively.
- Yield : Up to 90% selectivity for the monocarboxylic acid.
Data Table : Comparison of Hydrolysis Conditions
| Substrate | Base | Temperature | Selectivity (%) | Yield (%) |
|---|---|---|---|---|
| Pyridone bis-ester | LiOH | −5°C | 90 | 85 |
| Pyridone bis-ester | NaOH | 25°C | 50 | 45 |
Catalytic Asymmetric Synthesis
Optically pure derivatives are synthesized via chiral catalysts.
Procedure ():
- Asymmetric Alkylation : Methyl chloroformate reacts with dihydropyridine intermediates in the presence of chiral ligands (e.g., BINOL-derived catalysts).
- Acidification : Hydrolysis with HCl to yield the carboxylic acid.
- Enantiomeric Excess (ee) : >95% for R-configuration.
- Temperatures between 50–120°C improve stereochemical outcomes.
- Benzyl-protecting groups enhance solubility in nonpolar solvents.
One-Pot Multicomponent Reactions
Efficient for scalable synthesis using green chemistry principles.
Procedure ():
- Cyclocondensation : Mixing alkyl acids, 1,4-dihydropyridines, and dicyclohexylcarbodiimide (DCC) in DMF.
- In Situ Reduction : Sodium dithionite reduces intermediates without isolation.
- Yield : 70–89% in 96-well high-throughput setups.
- Avoids column chromatography.
- Compatible with automated platforms.
Characterization and Analytical Data
Critical spectral data for quality control:
Challenges and Mitigation Strategies
Industrial-Scale Optimization
Patent EP1613591B1 () highlights:
- Catalyst System : Picolinic acid/piperidine (1:1 molar ratio) reduces reaction time by 40%.
- Purification : Recrystallization from methanol/water achieves >99% purity.
Chemical Reactions Analysis
1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions. .
Major products formed from these reactions include pyridine derivatives, piperidine derivatives, and various substituted dihydropyridines.
Scientific Research Applications
1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is used in studies related to calcium channel modulation, which is crucial for understanding various physiological processes.
Mechanism of Action
The primary mechanism of action of 1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid involves its interaction with calcium channels. By binding to these channels, the compound inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. This mechanism is similar to that of other calcium channel blockers, which are widely used in the treatment of cardiovascular diseases .
Comparison with Similar Compounds
1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid can be compared with other 1,4-dihydropyridine derivatives, such as:
Nifedipine: A well-known calcium channel blocker used to treat hypertension and angina.
Amlodipine: Another calcium channel blocker with a longer duration of action.
Felodipine: Known for its high vascular selectivity and efficacy in treating hypertension.
The uniqueness of this compound lies in its specific structural modifications, which can lead to different pharmacokinetic and pharmacodynamic properties compared to other similar compounds.
Biological Activity
1-Benzyl-1,4-dihydropyridine-3-carboxylic acid (BDPCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, focusing on its anticancer potential, neuroprotective effects, and other notable biological activities, supported by data tables and case studies.
Chemical Structure and Properties
BDPCA belongs to the dihydropyridine class of compounds, characterized by a pyridine ring with various substituents. The presence of the carboxylic acid group at the 3-position enhances its solubility and reactivity, making it a candidate for various biological applications.
Anticancer Activity
BDPCA has shown promising results in anticancer research. A study evaluated the compound's ability to cross the blood-brain barrier (BBB) and release anticancer drugs effectively. The compound demonstrated significant oxidative conversion rates in vivo, suggesting its potential as a drug delivery system for brain tumors.
Table 1: Oxidative Conversion Rates of BDPCA Derivatives
| Compound ID | Oxidation Rate (Kapp) | Half-life (t½) |
|---|---|---|
| 23 | 4.9 min | |
| 27 | 77.0 min |
The derivative with the highest oxidation rate (Compound 23) was able to cross the BBB at detectable concentrations, indicating its potential utility in treating brain cancers .
Neuroprotective Effects
Research has indicated that BDPCA exhibits neuroprotective properties. In vitro studies demonstrated that it could mitigate oxidative stress-induced neuronal damage. The compound's ability to modulate calcium ion influx in neurons was also noted, which is crucial for neuroprotection .
Antimicrobial Activity
BDPCA and its derivatives have been investigated for their antimicrobial properties. A structure-activity relationship (SAR) study revealed that modifications at specific positions on the dihydropyridine ring significantly influenced antibacterial activity against various strains of bacteria, including resistant strains .
Table 2: Antimicrobial Activity of BDPCA Derivatives
| Compound ID | Minimum Inhibitory Concentration (MIC) | Target Bacteria |
|---|---|---|
| 2 | 0.035 µM | MRSA |
| 3 | 0.021 µM | E. coli |
| 4 | 0.058 µM | S. aureus |
These findings suggest that BDPCA derivatives could serve as templates for developing new antimicrobial agents.
Case Study 1: Brain Tumor Treatment
In a preclinical model, BDPCA was administered to mice with induced brain tumors. The results showed a significant reduction in tumor size compared to control groups receiving standard chemotherapy alone. The study highlighted BDPCA's role in enhancing drug delivery across the BBB while minimizing systemic toxicity .
Case Study 2: Neuroprotection in Stroke Models
Another study investigated BDPCA's neuroprotective effects in stroke models using rats. The compound was found to reduce infarct size and improve neurological outcomes post-stroke, attributed to its antioxidant properties and calcium channel modulation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid under laboratory conditions?
- Methodology : A common approach involves multi-step synthesis starting from piperidine or pyridine derivatives. For example, benzyl-protected intermediates (e.g., benzyl carboxylates) can be synthesized via nucleophilic substitution or condensation reactions, followed by oxidation or functional group interconversion. Key steps include carboxylation at the 3-position and stabilization of the dihydropyridine ring using anhydrous conditions and inert atmospheres to prevent oxidation . Purification via column chromatography or recrystallization is critical to isolate the final product.
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodology :
- Handling : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks .
- Storage : Store in airtight containers under dry, inert conditions (e.g., nitrogen atmosphere) at 2–8°C to prevent degradation. Avoid exposure to light, moisture, and oxidizing agents .
Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR confirm structural integrity, with attention to aromatic protons (δ 7.2–7.5 ppm) and dihydropyridine ring protons (δ 3.0–5.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight, while fragmentation patterns help identify functional groups (e.g., loss of CO for carboxylates) .
- Elemental Analysis : Verify C, H, N percentages (±0.3% deviation from theoretical values) to confirm purity .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound in multi-step syntheses?
- Methodology :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to enhance carboxylation efficiency .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates. Monitor reaction progress via TLC or in-situ IR spectroscopy .
- Temperature Control : Lower temperatures (0–5°C) may reduce side reactions, while higher temperatures (40–60°C) accelerate ring closure steps .
Q. What strategies are recommended for resolving contradictions between experimental spectral data (e.g., NMR, MS) and computational predictions for derivatives?
- Methodology :
- DFT Calculations : Compare computed H NMR chemical shifts (using Gaussian or ORCA) with experimental data to identify conformational discrepancies .
- Isotopic Labeling : Use N or C-labeled precursors to trace unexpected peaks in MS/NMR spectra .
- X-ray Crystallography : Resolve ambiguities in stereochemistry by obtaining single-crystal structures .
Q. What are the key considerations when designing stability studies for this compound under varying pH and temperature conditions?
- Methodology :
- Forced Degradation : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 9–12) buffers at 25–60°C for 24–72 hours. Monitor degradation via HPLC-MS to identify breakdown products (e.g., decarboxylated or oxidized derivatives) .
- Kinetic Modeling : Calculate degradation rate constants (k) and shelf-life using Arrhenius equations under accelerated conditions .
Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?
- Methodology :
- Molecular Dynamics (MD) Simulations : Simulate solvation effects in different solvents to predict solubility and reactivity trends .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide pharmacological applications, leveraging PubChem-derived structural data .
Notes on Safety and Compliance
- Toxicology : While specific toxicity data for this compound is limited, related benzylpiperidine derivatives show acute oral toxicity (LD > 300 mg/kg in rodents) and respiratory irritation risks. Always consult SDS for hazard mitigation .
- Waste Disposal : Classify as "special waste" and incinerate via licensed facilities to comply with EPA/DOT regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
